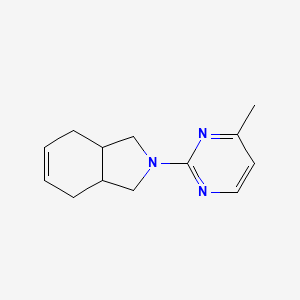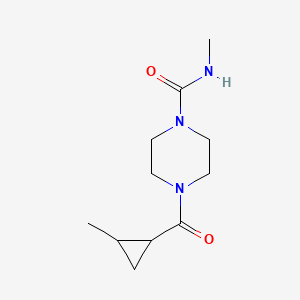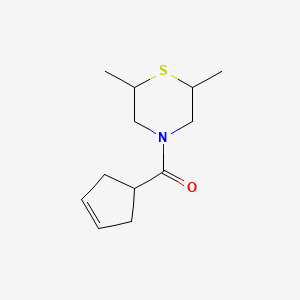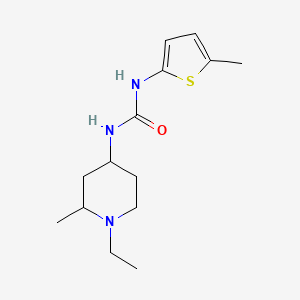![molecular formula C16H29N3O B6895976 1-(1-Cyclopropylethyl)-1-methyl-3-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)urea](/img/structure/B6895976.png)
1-(1-Cyclopropylethyl)-1-methyl-3-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclopropylethyl)-1-methyl-3-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)urea is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of ureas, characterized by the presence of a urea moiety (-NH-CO-NH-). Its structure features a cyclopropyl group, a methyl group, and a 9-azabicyclo[3.3.1]nonane framework, which collectively impart distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 1-(1-Cyclopropylethyl)-1-methylurea:
Reactants: 1-Cyclopropylethylamine, Methyl isocyanate
Conditions: Reflux in an appropriate solvent such as toluene or dichloromethane.
Step 2: : Introduction of the 9-methyl-9-azabicyclo[3.3.1]nonan-3-yl group:
Reactants: 1-(1-Cyclopropylethyl)-1-methylurea, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Conditions: Coupling reaction in the presence of a suitable base like triethylamine, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production might involve similar steps but on a larger scale with optimizations for yield, purity, and cost-effectiveness. This can include continuous flow synthesis or batch processing with more advanced purification techniques like column chromatography or recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1-(1-Cyclopropylethyl)-1-methyl-3-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)urea can undergo various chemical reactions, including:
Oxidation: : Conversion into oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction of the carbonyl group using reducing agents like lithium aluminum hydride.
Substitution: : Substitution reactions at the cyclopropyl or azabicyclo[3.3.1]nonane moieties, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), Chromyl chloride (CrO₂Cl₂).
Reduction: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Substitution: : Nucleophiles like alkoxides, amines; Electrophiles like alkyl halides.
Major Products Formed
Oxidation: : Formation of oxo derivatives or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of various substituted derivatives based on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 1-(1-Cyclopropylethyl)-1-methyl-3-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)urea can be used as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure offers opportunities to explore novel reaction mechanisms and pathways.
Biology
The compound's ability to interact with biological molecules makes it a candidate for studying biochemical pathways and enzyme inhibition. It can be used in studies exploring its binding affinity with proteins or nucleic acids.
Medicine
Potential medicinal applications include its use as a lead compound in drug development for targeting specific biological receptors. Its structure could be modified to enhance therapeutic properties, such as increasing binding affinity or selectivity for a particular target.
Industry
In industry, this compound might find use as an additive in materials science, or as a building block in the synthesis of polymers or advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropylethyl)-1-methyl-3-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)urea involves its interaction with specific molecular targets. This can include:
Binding to Enzymes: : The compound can inhibit or activate enzymes by binding to their active sites, altering their activity.
Receptor Interaction: : It can interact with receptors on cell surfaces, triggering or blocking signaling pathways.
Pathways Involved: : It might influence pathways related to cell proliferation, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropylethyl)-3-(9-azabicyclo[3.3.1]nonan-3-yl)urea
1-(1-Cyclopropylethyl)-1-methyl-3-(azabicyclo[3.3.1]nonan-3-yl)urea
1-(1-Cyclopropylethyl)-1-methyl-3-(9-methyl-9-azabicyclo[3.3.1]nonan-2-yl)urea
Comparison and Uniqueness
Compared to similar compounds, 1-(1-Cyclopropylethyl)-1-methyl-3-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)urea stands out due to the specific placement of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both cyclopropyl and azabicyclo[3.3.1]nonane groups provides a unique steric and electronic environment that can be exploited in various applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
1-(1-cyclopropylethyl)-1-methyl-3-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O/c1-11(12-7-8-12)18(2)16(20)17-13-9-14-5-4-6-15(10-13)19(14)3/h11-15H,4-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFTWZZGWPZDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)NC2CC3CCCC(C2)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(3-Fluorophenyl)-4-methylpyrrolidin-1-yl]ethanone](/img/structure/B6895897.png)




![1-[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6895932.png)
![1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2-(azepan-1-yl)propan-1-one](/img/structure/B6895936.png)
![Imidazo[1,2-a]pyrimidin-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B6895940.png)
![3-[1-(cyclobutylmethyl)piperidin-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B6895943.png)

![2-[(2-Tert-butylpyrrolidin-1-yl)methyl]-5-methyl-1,3-oxazole](/img/structure/B6895954.png)
![Cyclohex-3-en-1-yl-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B6895982.png)
![3,4-dihydro-2H-pyran-6-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B6895986.png)
![2-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]acetamide](/img/structure/B6895988.png)
